molecular formula C22H18BrNO2 B012562 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- CAS No. 100347-62-4

5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl-

Cat. No. B012562
M. Wt: 408.3 g/mol
InChI Key: YGSQRCUTRBEXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl-, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic properties.

Mechanism Of Action

5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- acts as a monoamine releasing agent, which means it increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and stimulation of the central nervous system.

Biochemical And Physiological Effects

5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes changes in mood, behavior, and cognition, such as increased alertness, euphoria, and sociability. However, the long-term effects of 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- on the brain and other organs are not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- in lab experiments is its ability to selectively target specific neurotransmitter systems, allowing for the study of their function and regulation. However, the recreational use of 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has led to legal restrictions on its availability, making it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for the study of 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl-. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as anxiety, depression, and addiction. Another area of research is the development of novel 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- derivatives with improved therapeutic properties and reduced side effects. Additionally, further studies are needed to understand the long-term effects of 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- on the brain and other organs.

Synthesis Methods

5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- can be synthesized through a multi-step process involving the reaction of benzylamine with 1,4-dibromobutane, followed by the cyclization of the resulting intermediate with phenylacetic acid. The final product is obtained through purification and isolation.

Scientific Research Applications

5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has been studied for its potential therapeutic effects in various areas, including neurology, psychiatry, and oncology. Studies have shown that 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. 5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl- has been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.

properties

CAS RN

100347-62-4

Product Name

5-Benzofuranol, 4-(benzylaminomethyl)-2-bromo-3-phenyl-

Molecular Formula

C22H18BrNO2

Molecular Weight

408.3 g/mol

IUPAC Name

4-[(benzylamino)methyl]-2-bromo-3-phenyl-1-benzofuran-5-ol

InChI

InChI=1S/C22H18BrNO2/c23-22-20(16-9-5-2-6-10-16)21-17(18(25)11-12-19(21)26-22)14-24-13-15-7-3-1-4-8-15/h1-12,24-25H,13-14H2

InChI Key

YGSQRCUTRBEXNJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC3=C2C(=C(O3)Br)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CNCC2=C(C=CC3=C2C(=C(O3)Br)C4=CC=CC=C4)O

Other CAS RN

100347-62-4

synonyms

5-BENZOFURANOL, 4-(BENZYLAMINOMETHYL)-2-BROMO-3-PHENYL-

Origin of Product

United States

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